
Apocholic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Apocholic acid is typically synthesized from cholic acid through bacterial metabolism . The process involves the removal of water molecules from cholic acid, resulting in the formation of this compound. The reaction conditions often include the use of specific bacterial strains that facilitate this transformation.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of cholic acid using bacterial cultures under controlled conditions. The product is then purified through various chemical processes to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Apocholic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced bile acids.
Substitution: Various substitution reactions can occur at the hydroxyl groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like acetic anhydride and sulfuric acid are used for acetylation reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced bile acids.
Substitution: Acetylated derivatives of this compound.
Scientific Research Applications
Carcinogenic Properties
Apocholic acid has been identified as a compound with potential carcinogenic effects. Research indicates that it can induce sarcomas in experimental models, specifically in mice. In one study, 4 out of 42 mice developed sarcomas after being injected with this compound, compared to none in the control group . This suggests that this compound may act as an oncometabolite, promoting neoplastic growth under certain conditions .
Case Study: Sarcoma Induction
- Study: Ghiron et al. (2023) observed sarcoma development in mice following administration of this compound.
- Findings: Significant incidence of tumor formation indicates a need for further investigation into its mechanisms and implications for human health.
Role in Lipid Metabolism
This compound plays a significant role in lipid metabolism. It has been shown to aid in regulating cholesterol levels and energy homeostasis. In animal studies, it has been associated with decreased plasma and liver cholesterol levels, suggesting its potential therapeutic use in managing hypercholesterolemia .
Metabolic Implications
- Function: Aids lipid metabolism and regulates cholesterol.
- Research Findings: High concentrations can lead to toxic effects, including oxidative stress and cellular damage .
Applications in Drug Delivery
Due to its amphiphilic nature, this compound is being explored for drug delivery applications. Its ability to form stable complexes with various organic molecules makes it a candidate for improving the bioavailability of drugs.
Potential Drug Delivery Mechanisms
- Amphiphilicity: Facilitates the formation of micelles for encapsulating hydrophobic drugs.
- Stability: Forms stable addition compounds that enhance drug stability and efficacy.
Research Methodologies
Recent studies have employed various analytical techniques to investigate the properties and effects of this compound:
Technique | Purpose |
---|---|
Liquid Chromatography-Mass Spectrometry | Quantification of bile acids in biological samples |
High-Resolution Mass Spectrometry | Characterization and identification of bile acids |
In Vitro Co-culture Studies | Investigating interactions with gut microbiota |
These methodologies have enabled researchers to profile bile acids accurately and assess their physiological roles.
Summary of Findings
The exploration of this compound reveals its dual nature as both beneficial and potentially harmful:
-
Positive Aspects:
- Regulates lipid metabolism.
- Potential applications in drug delivery systems.
-
Concerns:
- Identified carcinogenic properties.
- High concentrations can lead to cellular damage.
Mechanism of Action
The mechanism of action of apocholic acid involves its interaction with cellular membranes and enzymes involved in bile acid metabolism. It exerts its effects by binding to specific receptors and enzymes, altering their activity and leading to changes in cellular processes. The molecular targets include enzymes involved in the synthesis and breakdown of bile acids, as well as receptors that regulate bile acid homeostasis .
Comparison with Similar Compounds
- Deoxycholic acid
- Cholic acid
- Chenodeoxycholic acid
- Lithocholic acid
- Ursodeoxycholic acid
Apocholic acid’s unique structure and properties make it a valuable compound for scientific research and industrial applications.
Biological Activity
Apocholic acid, a metabolite derived from cholic acid, is a bile acid that has garnered attention for its complex biological activities. This article explores the biological activity of this compound, focusing on its physiological roles, potential therapeutic applications, and implications in disease states, particularly cancer.
Chemical Structure and Properties
This compound is classified as an unsaturated bile acid with the empirical formula and a CAS Registry Number of 641-81-6. It is characterized by a steroidal structure consisting of four rings and a carboxylic acid group, which contributes to its amphipathic nature—allowing it to interact effectively with lipids and cholesterol in biological systems .
Physiological Roles
This compound plays several critical roles in metabolism:
- Lipid Metabolism : It aids in the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine by forming micelles .
- Cholesterol Regulation : Research indicates that this compound can significantly decrease plasma and liver cholesterol levels in animal models .
- Energy Metabolism : It is involved in regulating glucose levels and overall energy homeostasis within the body .
1. Carcinogenic Potential
A significant area of research has focused on the carcinogenic properties of this compound. Studies indicate that high concentrations of bile acids, including this compound, can lead to:
- DNA Damage : this compound has been implicated in generating free radicals that disrupt cellular membranes and induce mutations .
- Oncometabolite Activity : In experimental models, this compound has shown sarcoma-carcinogenic activity, suggesting its role as an oncometabolite that promotes neoplastic growth .
2. Interaction with Cellular Signaling Pathways
This compound acts as a signaling molecule by interacting with various receptors:
- Farnesoid X Receptor (FXR) : A key regulator of bile acid synthesis and metabolism, FXR activation by this compound influences lipid and glucose homeostasis .
- Takeda G Protein-Coupled Receptor 5 (TGR5) : This receptor mediates the immunomodulatory effects of bile acids, including this compound, affecting inflammation and immune responses .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Properties
IUPAC Name |
(4R)-4-[(3R,5R,9R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-16,18,20-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,18-,20+,21+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJTYEGVQBFZHI-IMPNNSMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2=C3CCC4CC(CCC4(C3CC(C12C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CCC2=C3CC[C@@H]4C[C@@H](CC[C@@]4([C@H]3C[C@@H]([C@]12C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214307 | |
Record name | Apocholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
641-81-6 | |
Record name | Apocholic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=641-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Apocholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apocholic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31615 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Apocholic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18170 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Apocholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APOCHOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZW7515V5Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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